Bienvenue dans la boutique en ligne BenchChem!

Bosentan sodium

Endothelin receptor pharmacology ETA/ETB selectivity radioligand binding

Bosentan sodium (CAS 150726-52-6, molecular weight 573.6 g/mol) is the sodium salt form of the first-in-class dual endothelin receptor antagonist (ERA) bosentan, which competitively blocks both endothelin receptor subtypes A (ETA) and B (ETB). As a non-selective ERA, it antagonizes the binding of endothelin-1 (ET-1) with a Ki of 4.7 nM at ETA and 95 nM at ETB receptors in human smooth muscle cells, representing an approximately 20:1 ETA/ETB affinity ratio.

Molecular Formula C27H28N5NaO6S
Molecular Weight 573.6 g/mol
CAS No. 150726-52-6
Cat. No. B8280401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBosentan sodium
CAS150726-52-6
Molecular FormulaC27H28N5NaO6S
Molecular Weight573.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.[Na+]
InChIInChI=1S/C27H28N5O6S.Na/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3;/q-1;+1
InChIKeyRFZVORNKUWIYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bosentan Sodium for PAH Research and Formulation: A Dual Endothelin Receptor Antagonist with Defined Crystalline Salt Advantage


Bosentan sodium (CAS 150726-52-6, molecular weight 573.6 g/mol) is the sodium salt form of the first-in-class dual endothelin receptor antagonist (ERA) bosentan, which competitively blocks both endothelin receptor subtypes A (ETA) and B (ETB) [1]. As a non-selective ERA, it antagonizes the binding of endothelin-1 (ET-1) with a Ki of 4.7 nM at ETA and 95 nM at ETB receptors in human smooth muscle cells, representing an approximately 20:1 ETA/ETB affinity ratio [1]. The sodium salt crystalline form (e.g., Crystalline Form C) is characterized by a defined XRPD pattern and serves as a key intermediate in the purification and manufacture of high-purity bosentan monohydrate (Tracleer®), the marketed oral formulation for pulmonary arterial hypertension (PAH) [2]. Unlike the free base or monohydrate forms which exhibit extremely poor aqueous solubility (<0.001 mg/mL), the sodium salt provides enhanced water solubility that facilitates both synthetic processing and the development of alternative drug delivery systems [3] .

Why Bosentan Sodium Cannot Be Interchanged with Other ERAs in Research or Formulation


Despite sharing the endothelin receptor antagonist mechanism, bosentan sodium and its related ERAs (bosentan monohydrate free base, ambrisentan, macitentan) are pharmacologically and physicochemically non-interchangeable entities. At the receptor level, bosentan's dual ETA/ETB binding profile (Ki ratio ~20:1) contrasts sharply with ambrisentan's high ETA selectivity (>4000:1), producing divergent effects on ETB-mediated vasodilation and ET-1 clearance [1] [2]. In terms of binding kinetics, bosentan exhibits a short receptor occupancy half-life of approximately 70 seconds compared to macitentan's 17 minutes—a ~15-fold difference that governs insurmountable versus surmountable antagonism under high ET-1 tone [3]. Physicochemically, the sodium salt form is water-soluble and exists in defined crystalline forms (e.g., Form C with characteristic XRPD interplanar spacings), whereas bosentan monohydrate free base is virtually insoluble in water and exhibits distinct polymorphic behavior [4] [5]. These molecular, pharmacological, and solid-state differences preclude direct substitution in any rigorous experimental or manufacturing context.

Quantitative Comparator Evidence for Bosentan Sodium: 6 Dimensions of Verified Differentiation


Dual ETA/ETB Receptor Binding Affinity vs. High-Selectivity ETA Antagonists

Bosentan binds both ETA (Ki = 4.7 nM) and ETB (Ki = 95 nM) receptors with an ~20:1 selectivity ratio, whereas ambrisentan displays extreme ETA selectivity with a Ki of 0.011 nM at ETA and >4000-fold selectivity over ETB [1] [2]. The approximately 430-fold difference in ETA binding affinity between ambrisentan (0.011 nM) and bosentan (4.7 nM) is offset by bosentan's meaningful ETB engagement, which is pharmacologically relevant for maintaining ETB-mediated vasodilatory and ET-1 clearance functions [1] [3]. Macitentan, another dual ERA, shows a Kb of 0.14 nM in functional calcium release assays compared to bosentan's Kb of 1.1 nM—an approximately 8-fold potency difference [4].

Endothelin receptor pharmacology ETA/ETB selectivity radioligand binding

Receptor Occupancy Half-Life: Bosentan's Rapid Dissociation Kinetics vs. Macitentan's Sustained Target Engagement

In direct head-to-head compound washout experiments using human pulmonary arterial smooth muscle cells (PASMC), bosentan exhibits a receptor occupancy half-life (ROt1/2) of 70 seconds, compared to 17 minutes for macitentan and 40 seconds for ambrisentan [1]. This represents a ~15-fold shorter receptor occupancy half-life for bosentan relative to macitentan. Consequently, bosentan behaves as a surmountable (competitive) antagonist whose inhibitory activity is overcome at high ET-1 concentrations, whereas macitentan functions as an insurmountable antagonist that maintains receptor blockade even under elevated ET-1 tone characteristic of PAH pathology [1] [2].

Receptor binding kinetics antagonist dissociation rate PASMC

Lipophilicity and Tissue Distribution: Bosentan's Intermediate LogD Profile vs. Macitentan and Ambrisentan

The physicochemical properties governing tissue penetration differ substantially across the ERA class. Bosentan has a distribution coefficient (LogD at pH 7.4) of 1.3 and a pKa of 5.1, yielding approximately 1% nonionized fraction at physiological pH [1]. Macitentan exhibits a LogD of 2.9 and pKa of 6.2 (6% nonionized), while ambrisentan has a LogD of -0.4 and pKa of 3.5 (0.01% nonionized) [1]. The lipid-to-aqueous distribution ratio further illustrates this gradient: macitentan 800:1, bosentan 20:1, and ambrisentan 1:2.5 [1]. Bosentan thus occupies an intermediate lipophilicity position—more tissue-penetrant than ambrisentan but substantially less than macitentan—which is consistent with its ~20-fold hepatocellular accumulation compared to ambrisentan's ~2-fold [2].

LogD lipophilicity tissue penetration pKa

Hepatotoxicity Risk: Bosentan's Elevated Liver Function Abnormality Rate vs. Ambrisentan and Macitentan

A meta-analysis of 24 randomized placebo-controlled trials encompassing 4,894 PAH patients demonstrated that bosentan significantly elevates the risk of abnormal liver function compared to placebo (RR 3.78; 95% CI 2.42–5.91; incidence 7.91% vs. 2.84%), whereas macitentan does not significantly increase this risk (RR 1.17; 95% CI 0.42–3.31), and ambrisentan significantly decreases it (RR 0.06; 95% CI 0.01–0.45) [1]. A subsequent network meta-analysis corroborated this finding, with bosentan 125 mg twice daily ranking as the ERA with the highest probability of abnormal liver function by SUCRA analysis [2]. Mechanistically, bosentan inhibits the bile salt export pump (BSEP) and accumulates in hepatocytes via OATP-mediated uptake (~20-fold over medium), whereas macitentan's reduced acidity (pKa 6.2 vs. 5.1) and different hepatic disposition profile largely avoid BSEP interference [3].

Hepatotoxicity liver transaminitis drug safety meta-analysis

CYP Enzyme Induction: Bosentan's 8.5-Fold CYP3A4 Upregulation vs. Ambrisentan's Negligible Induction

In a direct comparative in vitro study, bosentan at 50 μM induced CYP3A4 mRNA expression 8.5-fold in LS180 human adenocarcinoma cells (and 1.9-fold in HuH-7 hepatoma cells), along with upregulation of ABCB1 (5.1-fold) and ABCB11 (1.9-fold) [1]. In contrast, ambrisentan only weakly induced some of the genes investigated in LS180 cells [1]. These in vitro findings are consistent with clinical observations that bosentan significantly reduces plasma concentrations of CYP3A4 substrates such as sildenafil (by ~50%) and cyclosporine (by ~50%), whereas ambrisentan does not significantly alter sildenafil or tadalafil exposure [1] [2]. The induction effect is attributed primarily to bosentan, with its active metabolite desmethyl bosentan exhibiting a similar interaction profile [3].

CYP3A4 induction drug-drug interaction LS180 cells hepatocyte

Renal Elimination Pathway Advantage: Bosentan's Minimal Renal Excretion vs. Renally-Cleared Alternatives in Comorbid Populations

Bosentan is eliminated predominantly via hepatic metabolism (CYP2C9 and CYP3A4) followed by biliary excretion of metabolites, with less than 3% of an oral dose recovered in urine [1]. Consequently, severe renal impairment (creatinine clearance 15–30 mL/min) does not affect bosentan pharmacokinetics to a clinically relevant extent, and no dose adjustment is required for patients with renal dysfunction or those on dialysis [2] [3]. This contrasts with drug classes or formulations where renal clearance is a major elimination pathway, mandating dose reduction. However, the strong dependence on hepatic clearance means that moderate-to-severe hepatic impairment (Child-Pugh class B or C) is a contraindication, and liver aminotransferase monitoring is mandatory during therapy [2].

Renal impairment biliary excretion pharmacokinetics dose adjustment

Precision Application Scenarios for Bosentan Sodium Based on Quantitative Differentiation Evidence


Dual ET Receptor Pharmacological Profiling in Cardiovascular Research

Bosentan sodium is the appropriate tool compound for experiments requiring simultaneous blockade of both ETA and ETB receptors with a defined ~20:1 selectivity ratio (Ki 4.7 nM / 95 nM). Unlike ambrisentan, which spares ETB (>4000:1 selectivity), bosentan enables investigation of the complete ET-1 signaling axis in vascular biology, as demonstrated in isolated rat aorta (ETA, pA2 = 7.2) and rat trachea (ETB, pA2 = 6.0) preparations [1]. Its competitive, surmountable antagonism profile (ROt1/2 = 70 seconds) makes it suitable for acute pharmacological challenge experiments where reversible receptor blockade is desired, in contrast to macitentan's sustained occupancy [2].

Formulation Development Leveraging Sodium Salt Aqueous Solubility for Drug Delivery Systems

The sodium salt form of bosentan offers aqueous solubility advantages over the free base monohydrate (which is virtually insoluble in water, <0.001 mg/mL), enabling the development of alternative dosage forms such as self-nanoemulsifying drug delivery systems (SNEDDS), orodispersible tablets, and pediatric dispersible formulations [1] [2]. Crystalline Form C of bosentan sodium, characterized by defined XRPD interplanar spacings (e.g., d = 2.64, 2.82, 2.88, 3.02 Å), provides a reproducible solid-state starting material for formulation scientists seeking to overcome the BCS Class II solubility limitations of the free base [3].

Drug-Drug Interaction (DDI) Model Compound for CYP Induction Studies

Bosentan serves as a well-characterized positive control for CYP3A4 and CYP2C9 induction in hepatocyte-based DDI screening panels, demonstrating 8.5-fold CYP3A4 mRNA upregulation in LS180 cells at 50 μM [1]. Its clinically validated interaction profile—including ~50% reduction in sildenafil and cyclosporine exposure—makes it a benchmark inducer for calibrating in vitro–in vivo extrapolation (IVIVE) models, whereas ambrisentan functions as a negative control for CYP induction [1] [2].

Hepatotoxicity Mechanistic Studies and BSEP Inhibition Screening

Given its well-documented BSEP inhibition and ~20-fold hepatocellular accumulation via OATP-mediated uptake, bosentan sodium is a reference compound for mechanistic hepatotoxicity screening panels [1]. Its differential liver safety profile (RR 3.78 for transaminitis vs. placebo) compared to macitentan (RR 1.17, not significant) and ambrisentan (RR 0.06, protective) provides a graded pharmacological toolset for studying structure–toxicity relationships in bile acid transport disruption [2].

Quote Request

Request a Quote for Bosentan sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.